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Introduction
The P2X4 receptor, an ATP-gated cation channel, is a key player in purinergic signaling and

has emerged as a critical modulator of immune cell function. Its expression on a wide array of

immune cells, including macrophages, dendritic cells, T cells, and eosinophils, implicates it in

various physiological and pathological processes such as inflammation, neuropathic pain, and

sepsis[1][2]. Understanding the cellular distribution and expression levels of P2X4 on different

immune subsets is crucial for elucidating its role in the immune response and for the

development of novel therapeutics targeting this receptor. Flow cytometry provides a powerful

tool for the single-cell analysis of P2X4 expression on heterogeneous immune cell populations.

These application notes provide detailed protocols for the flow cytometric analysis of P2X4-

expressing immune cells, along with an overview of its signaling pathways.
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The P2X4 receptor is broadly expressed across both myeloid and lymphoid lineages of the

immune system[1][3]. The expression levels can vary significantly between different cell types

and can be modulated by the activation state of the cell.

Quantitative Overview of P2X4 Expression
The following table summarizes the relative expression of the P2X4 receptor on various human

immune cell subsets as determined by flow cytometry.

Immune Cell
Subset

Lineage Markers
P2X4 Expression
Level

References

Eosinophils CD45+, SSC-high High [4]

Neutrophils CD45+, CD66b+ Moderate to High

Monocytes CD45+, CD14+ Moderate

Macrophages CD45+, CD68+

Moderate (expression

can be regulated by

activation state)

Dendritic Cells CD45+, CD11c+ Low to Moderate

B Lymphocytes CD45+, CD20+ Low

T Lymphocytes (CD4+

and CD8+)

CD45+, CD3+,

CD4+/CD8+
Low

Natural Killer (NK)

Cells
CD45+, CD56+ Low

Mast Cells CD45+, c-Kit+, FcεRI+ Present

Note: Expression levels are generalized and can vary based on species, tissue localization,

and experimental conditions.

P2X4 Signaling in Immune Cells
Activation of the P2X4 receptor by extracellular ATP leads to the influx of cations, primarily

Ca2+, which acts as a second messenger to initiate downstream signaling cascades.
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In macrophages, P2X4 activation is linked to the p38 MAPK pathway, leading to the activation

of cytosolic phospholipase A2 (cPLA2) and the subsequent production and release of the pro-

inflammatory mediator prostaglandin E2 (PGE2). Furthermore, P2X4 signaling can potentiate

P2X7-dependent activation of the NLRP3 inflammasome, resulting in the processing and

secretion of IL-1β and IL-18.
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P2X4 signaling cascade in macrophages.

In T lymphocytes, P2X4-mediated Ca2+ signaling is crucial for regulating mitochondrial

metabolism, cell polarization, and migration, particularly in response to chemokines like SDF-

1α.

Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood
Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient

centrifugation, a prerequisite for analyzing peripheral immune cell populations.

Materials:

Human whole blood collected in EDTA or heparin tubes

Ficoll-Paque™ PLUS or equivalent density gradient medium
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Phosphate-buffered saline (PBS), sterile

50 mL conical tubes

Serological pipettes

Centrifuge with a swinging-bucket rotor

Procedure:

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL

conical tube, minimizing mixing of the layers.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and

platelets) without disturbing the layer below.

Collect the buffy coat, the whitish layer containing PBMCs, at the plasma-Ficoll interface and

transfer it to a new 50 mL conical tube.

Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x

g for 10 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in 10 mL of PBS.

Perform a cell count and viability assessment using a hemocytometer and trypan blue

exclusion.

Centrifuge the cells again and resuspend the pellet in Flow Cytometry Staining Buffer to a

final concentration of 1 x 10⁷ cells/mL.

Protocol 2: Flow Cytometry Staining for P2X4 on Human
PBMCs

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381573?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the procedure for staining PBMCs to identify major lymphocyte and

monocyte populations and assess P2X4 expression.

Materials:

Isolated PBMCs (from Protocol 1)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fc receptor blocking reagent (e.g., Human TruStain FcX™)

Fluorochrome-conjugated antibodies:

Anti-Human P2X4 (e.g., clone mAb27)

Anti-Human CD45

Anti-Human CD3

Anti-Human CD20

Anti-Human CD14

Isotype control for the anti-P2X4 antibody

Viability dye (e.g., SYTOX™ Blue or other fixable viability dye)

96-well V-bottom plate or flow cytometry tubes

Procedure:

Add 100 µL of the PBMC suspension (1 x 10⁶ cells) to each well of a 96-well plate or to flow

cytometry tubes.

Add the viability dye according to the manufacturer's instructions and incubate.

Wash the cells with 200 µL of Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5

minutes at 4°C. Discard the supernatant.
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Resuspend the cells in 50 µL of staining buffer containing the Fc receptor blocking reagent

and incubate for 10 minutes at 4°C.

Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-P2X4, CD45,

CD3, CD20, CD14) at pre-titrated optimal concentrations. For one sample, use the isotype

control in place of the anti-P2X4 antibody.

Incubate for 30 minutes at 4°C, protected from light.

Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 400 x g

for 5 minutes at 4°C between washes.

Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

Acquire the samples on a flow cytometer.

Protocol 3: Isolation of Murine Splenocytes
This protocol details the preparation of a single-cell suspension from a mouse spleen.

Materials:

Mouse spleen

RPMI-1640 medium

70 µm cell strainer

Plunger from a 3 mL syringe

50 mL conical tubes

Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)

Centrifuge

Procedure:
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Aseptically harvest the spleen from a mouse and place it in a petri dish containing 5 mL of

cold RPMI-1640.

Place a 70 µm cell strainer over a 50 mL conical tube.

Transfer the spleen to the strainer and gently mash it through the mesh using the plunger of

a syringe, rinsing the strainer with RPMI-1640 to ensure all cells are collected.

Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C. Discard the supernatant.

Resuspend the cell pellet in 2-5 mL of RBC Lysis Buffer and incubate for 5 minutes on ice to

lyse erythrocytes.

Stop the lysis by adding 10 mL of RPMI-1640 and centrifuge at 400 x g for 5 minutes at 4°C.

Discard the supernatant and resuspend the splenocytes in Flow Cytometry Staining Buffer

for cell counting and subsequent staining, following a similar procedure to Protocol 2 with

mouse-specific antibodies.

Gating Strategy and Experimental Workflow
A sequential gating strategy is essential for accurately identifying specific immune cell

populations and analyzing their P2X4 expression.
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Flow cytometry gating workflow.

The workflow begins with isolating single, live leukocytes (CD45+) from the total acquired

events. From the CD45+ population, major immune subsets are identified using their canonical

lineage markers. Finally, the expression of P2X4 is analyzed on each of these gated

populations.

Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for the flow

cytometric analysis of P2X4-expressing immune cells. Accurate characterization of P2X4
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expression patterns is fundamental for advancing our understanding of its role in immunity and

for the development of targeted therapies for a range of inflammatory and neurological

disorders. Researchers should optimize antibody concentrations and instrument settings for

their specific experimental setup to ensure reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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